Cas no 36796-90-4 (3-(4-Methyl-2-oxo-1,2-dihydro-3-quinolinyl)propanoic acid)

3-(4-Methyl-2-oxo-1,2-dihydro-3-quinolinyl)propanoic acid is a quinoline derivative with potential applications in pharmaceutical and organic synthesis. Its structure features a propanoic acid side chain attached to a 4-methyl-2-oxo-1,2-dihydroquinoline core, offering reactivity for further functionalization. The compound's rigid quinoline scaffold may contribute to binding affinity in biologically active molecules, making it a valuable intermediate for drug discovery. Its carboxylic acid group enhances solubility and allows for conjugation or salt formation, improving formulation versatility. The methyl substitution at the 4-position can influence electronic and steric properties, potentially optimizing interactions in target systems. This compound is suitable for researchers exploring heterocyclic chemistry or developing novel therapeutic agents.
3-(4-Methyl-2-oxo-1,2-dihydro-3-quinolinyl)propanoic acid structure
36796-90-4 structure
商品名:3-(4-Methyl-2-oxo-1,2-dihydro-3-quinolinyl)propanoic acid
CAS番号:36796-90-4
MF:C13H13NO3
メガワット:231.247
CID:3103562
PubChem ID:707441

3-(4-Methyl-2-oxo-1,2-dihydro-3-quinolinyl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(4-Methyl-2-oxo-1,2-dihydro-3-quinolinyl)propanoic acid
    • STK021950
    • SR-01000322162
    • CS-0332567
    • 3-(2-hydroxy-4-methylquinolin-3-yl)propanoic acid
    • 3-(4-methyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid
    • HMS1689P13
    • AKOS000112842
    • Propionic acid, 3-(2-hydroxy-4-methylquinolin-3-yl)-
    • 36796-90-4
    • 3-(4-methyl-2-oxo-3-hydroquinolyl)propanoic acid
    • 3-(2-hydroxy-4-methyl-3-quinolyl)propanoic acid
    • BAS 05342298
    • SR-01000322162-1
    • STK689868
    • AKOS005158908
    • 3-(4-methyl-2-oxo-1H-quinolin-3-yl)propanoic acid
    • インチ: InChI=1S/C13H13NO3/c1-8-9-4-2-3-5-11(9)14-13(17)10(8)6-7-12(15)16/h2-5H,6-7H2,1H3,(H,14,17)(H,15,16)
    • InChIKey: INDBCVKRYIAIQP-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 231.08954328Da
  • どういたいしつりょう: 231.08954328Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 373
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 66.4Ų

3-(4-Methyl-2-oxo-1,2-dihydro-3-quinolinyl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1403237-5g
3-(2-Hydroxy-4-methylquinolin-3-yl)propanoic acid
36796-90-4 98%
5g
¥15533.00 2024-05-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1403237-2g
3-(2-Hydroxy-4-methylquinolin-3-yl)propanoic acid
36796-90-4 98%
2g
¥8358.00 2024-05-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1403237-1g
3-(2-Hydroxy-4-methylquinolin-3-yl)propanoic acid
36796-90-4 98%
1g
¥6216.00 2024-05-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1403237-500mg
3-(2-Hydroxy-4-methylquinolin-3-yl)propanoic acid
36796-90-4 98%
500mg
¥4438.00 2024-05-16

3-(4-Methyl-2-oxo-1,2-dihydro-3-quinolinyl)propanoic acid 関連文献

3-(4-Methyl-2-oxo-1,2-dihydro-3-quinolinyl)propanoic acidに関する追加情報

3-(4-Methyl-2-oxo-1,2-dihydro-3-quinolinyl)propanoic acid and Its Role in Modern Pharmaceutical Research

The compound 3-(4-Methyl-2-oxo-1,2-dihydro-3-quinolinyl)propanoic acid, with the CAS number 36796-90-4, represents a significant advancement in the field of medicinal chemistry. This molecule, characterized by its complex structure and multifunctional properties, has garnered attention for its potential applications in drug discovery, targeted therapy, and biological activity modulation. Recent studies have highlighted its unique interactions with cellular signaling pathways, inflammatory response mechanisms, and neurodegenerative disease models, positioning it as a promising candidate for further exploration in therapeutic development.

3-(4-Methyl-2-oxo-1,2-dihydro-3-quinolinyl)propanoic acid is a derivative of quinoline, a well-known heterocyclic compound with a wide range of biological activities. The presence of 4-methyl and 2-oxo groups in its structure contributes to its lipophilicity and proton affinity, which are critical for its interaction with membrane-bound receptors and intracellular targets. The 1,2-dihydro configuration further enhances its stereochemical diversity, allowing for the formation of multiple conformational isomers that may influence its pharmacokinetic profile and biological efficacy.

Recent research published in Nature Communications (2023) has demonstrated that 3-(4-Methyl-2-oxo-1,2-dihydro-3-quinolinyl)propanoic acid exhibits selective inhibition of NF-κB signaling pathways, which are central to chronic inflammation and cancer progression. This finding aligns with earlier studies on quinoline-based compounds, which have been explored for their anti-inflammatory and anti-cancer properties. The 2-oxo group in the molecule is believed to play a key role in modulating protein kinase activity, thereby disrupting the pro-inflammatory cascade.

3-(4-Methyl-2-oxo-1,2-dihydro-3-quinolinyl)propanoic acid has also been evaluated for its potential as a neuroprotective agent in Alzheimer’s disease models. A study published in Journal of Medicinal Chemistry (2024) reported that this compound significantly reduced β-amyloid plaque formation and neuronal apoptosis in vitro. The quinoline core is known to interact with acetylcholinesterase, while the propanoic acid moiety may contribute to metal ion chelation, both of which are critical for neurodegenerative disease management.

In the context of drug development, 3-(4-Methyl-2-oxo-1,2-dihydro-3-quinolinyl)propanoic acid has been synthesized using green chemistry methodologies to ensure environmental sustainability. A 2023 paper in Green Chemistry described the use of microwave-assisted synthesis to improve reaction efficiency and reduce waste generation. This approach aligns with the growing emphasis on eco-friendly practices in pharmaceutical research, as highlighted by the International Union of Pure and Applied Chemistry (IUPAC).

Moreover, 3-(4-Methyl-2-oxo-1,2-dihydro-3-quinolinyl)propanoic acid has shown potential in targeting cancer-related pathways such as PI3K/AKT and MAPK/ERK. A 2024 study in Cancer Research found that this compound selectively inhibits proliferation of breast cancer cells by modulating apoptotic signaling. The quinoline ring is thought to interact with tyrosine kinase receptors, while the propanoic acid side chain may influence cell membrane permeability.

Recent advances in computational drug design have further elucidated the binding interactions of 3-(4-Methyl-2-oxo-1,2-dihydro-3-quinolinyl)propanoic acid with target proteins. Molecular docking studies using AutoDock Vina revealed that the 4-methyl group forms hydrophobic interactions with hydrophobic pockets in NF-κB subunits, while the 2-oxo group engages in hydrogen bonding with serine residues in kinase domains. These findings provide a structural basis for its selective biological activity.

The pharmacokinetic properties of 3-(4-Methyl-2-oxo-1,2-dihydro-3-quinolinyl)propanoic acid have also been investigated. A 2023 study in Drug Metabolism and Disposition reported that the compound exhibits good oral bioavailability and moderate plasma half-life, making it suitable for systemic administration. The propanoic acid moiety is believed to enhance intestinal absorption, while the quinoline core may contribute to liver metabolism through cytochrome P450 enzymes.

Despite its promising profile, 3-(4-Methyl-2-oxo-1,2-dihydro-3-quinolinyl)propanoic acid faces challenges in clinical translation. Ongoing research focuses on structure-activity relationship (SAR) studies to optimize its selectivity and toxicity profile. For instance, modifying the 4-methyl group to a fluoro or chloro substituent may enhance target specificity while reducing off-target effects, as suggested by a 2024 review in MedChemComm.

In conclusion, 3-(4-Methyl-2-oxo-1,2-dihydro-3-quinolinyl)propanoic acid represents a versatile scaffold with broad applications in pharmaceutical research. Its unique structural features and biological activities make it a valuable tool for targeted therapy and disease modulation. As research in this area continues to evolve, this compound is poised to play a significant role in the development of novel therapeutics for chronic diseases and cancer.

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